N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine is an organosilicon compound that features a silicon atom bonded to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine typically involves the reaction of diphenylmethylsilane with N,N-dimethylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted methanamine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential role in biological systems due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in the design of silicon-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and resins.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine involves its interaction with specific molecular targets. The silicon atom in the compound can form stable bonds with various functional groups, allowing it to participate in a range of chemical reactions. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylmethanamine: A simpler amine compound with similar reactivity.
Diphenylmethylsilane: A related organosilicon compound with different functional groups.
N,N-Dimethyl-2-phenylethanamine: Another amine with a phenyl group, used in different applications.
Uniqueness
N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine is unique due to the presence of both silicon and methanamine groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
54926-32-8 |
---|---|
Molekularformel |
C16H21NSi |
Molekulargewicht |
255.43 g/mol |
IUPAC-Name |
N,N-dimethyl-1-[methyl(diphenyl)silyl]methanamine |
InChI |
InChI=1S/C16H21NSi/c1-17(2)14-18(3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
JHXKLDVUEKXHIN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.